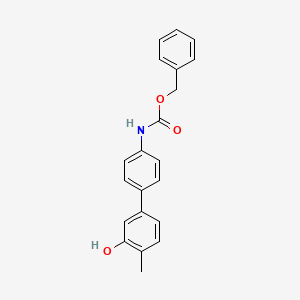
5-(4-Cbz-Aminopheny)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Cbz-Aminopheny)-2-methylphenol, 95% is a compound consisting of a benzene ring with a methyl group attached to the 2-position and a 4-Cbz-aminophenyl group attached to the 5-position. It is a white, crystalline solid with a molecular weight of 226.3 g/mol and a melting point of 146-148 °C. The compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). It is widely used in scientific research due to its unique properties, and is often referred to as 5-APM.
Wissenschaftliche Forschungsanwendungen
5-(4-Cbz-Aminopheny)-2-methylphenol, 95% is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of other compounds, such as 4-chloro-2-hydroxybenzaldehyde and 4-aminophenol. It is also used in the synthesis of pharmaceuticals, such as the anti-cancer drug imatinib. In addition, 5-APM is used in the synthesis of dyes and other organic compounds.
Wirkmechanismus
The mechanism of action of 5-(4-Cbz-Aminopheny)-2-methylphenol, 95% is not well understood. However, it is believed that the compound acts as a catalyst in the synthesis of other compounds. It is thought to accelerate the reaction of 4-chlorobenzaldehyde and 4-aminophenol to form 5-APM.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-2-methylphenol, 95% are not well understood. However, it has been shown to have a weak inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. In addition, 5-APM has been shown to have a weak inhibitory effect on the enzyme tyrosinase, which is involved in melanin production.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Cbz-Aminopheny)-2-methylphenol, 95% in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst in the synthesis of other compounds. However, there are some limitations to its use, such as its low solubility in water and its weak inhibitory effects on certain enzymes.
Zukünftige Richtungen
The future directions for research on 5-(4-Cbz-Aminopheny)-2-methylphenol, 95% include further studies on its mechanism of action and biochemical and physiological effects. In addition, further research should be conducted to explore its potential for use in the synthesis of pharmaceuticals, dyes, and other organic compounds. Finally, more research should be conducted to explore the potential of 5-APM as an enzyme inhibitor.
Synthesemethoden
The synthesis of 5-(4-Cbz-Aminopheny)-2-methylphenol, 95% is typically performed in two steps. In the first step, 4-chlorobenzaldehyde is reacted with an aqueous solution of sodium hydroxide and isopropanol to form 4-chloro-2-hydroxybenzaldehyde. This product is then reacted with 4-aminophenol in the presence of a strong base such as potassium hydroxide in an aqueous solution to form 5-(4-Cbz-Aminopheny)-2-methylphenol, 95%.
Eigenschaften
IUPAC Name |
benzyl N-[4-(3-hydroxy-4-methylphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-15-7-8-18(13-20(15)23)17-9-11-19(12-10-17)22-21(24)25-14-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIMQIHDQUZVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

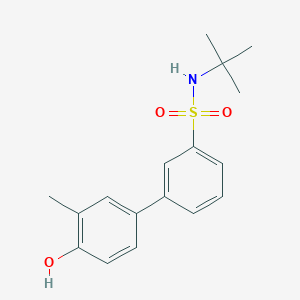

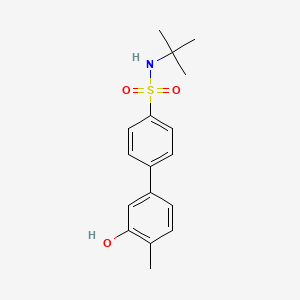

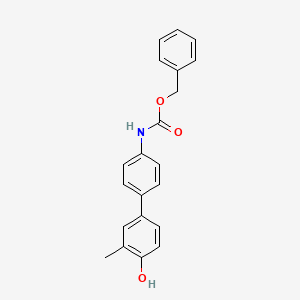

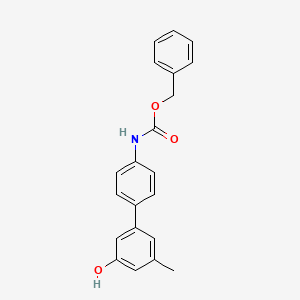
![3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372797.png)





